Peli1-IN-1 is a compound that targets Pellino1, a member of the Pellino family of E3 ubiquitin ligases. Pellino1 plays a crucial role in various biological processes, including inflammation, immune response, and tumorigenesis. It is characterized by its ability to mediate the ubiquitination of proteins, which is essential for regulating protein degradation and signaling pathways in cells. The Pellino family consists of three members in mammals: Pellino1, Pellino2, and Pellino3, with Pellino1 being the most studied due to its involvement in critical cellular functions and disease processes .
Peli1-IN-1 is classified as a small molecule inhibitor specifically designed to inhibit the E3 ubiquitin ligase activity of Pellino1. This classification places it within the broader category of compounds that modulate protein interactions and post-translational modifications, making it a potential therapeutic candidate for conditions associated with aberrant ubiquitination, such as cancer and autoimmune diseases .
The synthesis of Peli1-IN-1 involves several chemical reactions that typically include:
Specific details about the synthetic route can vary based on the initial design of Peli1-IN-1 and its intended potency against Pellino1 .
The molecular structure of Peli1-IN-1 can be characterized using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into:
Data on molecular weight, solubility, and stability under physiological conditions are also critical for evaluating its potential as a therapeutic agent .
Peli1-IN-1's primary chemical reactions involve its interaction with Pellino1. Key aspects include:
These analyses help elucidate how effectively Peli1-IN-1 can modulate Pellino1 activity in biological systems .
The mechanism of action for Peli1-IN-1 primarily revolves around its ability to inhibit the E3 ubiquitin ligase activity of Pellino1. This inhibition can lead to:
Data supporting these mechanisms often come from cellular assays measuring changes in protein levels or activity following treatment with Peli1-IN-1 .
Peli1-IN-1 exhibits several key physical and chemical properties:
These properties are crucial for determining the compound's pharmacokinetics and pharmacodynamics .
Peli1-IN-1 has potential applications in various scientific fields:
Research continues to explore these applications, aiming to translate findings into clinical therapies .
Pellino-1 (PELI1) is an evolutionarily conserved E3 ubiquitin ligase that serves as a critical regulatory node in inflammation, immunity, and oncogenesis. Functioning as a multifunctional scaffold protein, PELI1 mediates K48- and K63-linked ubiquitination of diverse substrates, thereby modulating signal transduction pathways such as NF-κB, MAPK, and TLR/IL-1R cascades [2] [8]. Its pivotal role in post-translational modifications positions PELI1 at the intersection of innate immunity and cellular homeostasis, making it a compelling target for therapeutic intervention. Dysregulation of PELI1 expression or activity is increasingly implicated in pathological states ranging from viral infections and atherosclerosis to multiple cancers [1] [4] [6]. The development of Peli1-IN-1, a selective small-molecule inhibitor, represents a strategic approach to disrupt pathogenic signaling networks driven by aberrant PELI1 activity, offering a promising avenue for precision medicine.
PELI1 orchestrates immune and inflammatory responses through its E3 ubiquitin ligase activity, which facilitates the covalent attachment of ubiquitin moieties to target proteins. Structurally, PELI1 contains an N-terminal forkhead-associated (FHA) domain for phosphothreonine-dependent substrate recognition and a C-terminal RING-like domain that confers ubiquitin ligase activity [8]. This dual-domain architecture enables PELI1 to modulate diverse signaling cascades:
Table 1: Key Substrates and Functional Consequences of PELI1-Mediated Ubiquitination
Substrate | Ubiquitin Linkage | Functional Outcome | Pathway/Disease Relevance |
---|---|---|---|
RIP1 | K63 | NF-κB/MAPK activation | Inflammatory disorders [8] |
TRAF6 | K63 | TLR/MyD88 signaling | Neuroinflammation [8] |
YB-1 | K48 | Proteasomal degradation | Atherosclerosis [4] |
c-Rel | K48 | T-cell inhibition | Autoimmunity [8] |
ASC | K63 | NLRP3 inflammasome assembly | Disc degeneration [10] |
PELI1’s activity is further regulated by post-translational modifications, including phosphorylation by IRAK1 (Ser-76/78/80/82) and TBK1 (Thr-288), which enhance its E3 ligase function, and SUMOylation at Lys-202/266, which competes with ubiquitination [8].
Aberrant PELI1 expression drives pathogenesis across multiple diseases through context-dependent mechanisms:
Table 2: Disease-Specific Mechanisms of PELI1 Dysregulation
Disease Category | Expression Change | Key Molecular Mechanism | Downstream Effects |
---|---|---|---|
SARS-CoV-2 infection | Upregulated | Enhanced viral replication | Cytokine storm, lung injury [1] [6] |
Atherosclerosis | Downregulated | YB-1 stabilization | NLRP3 activation, foam cell formation [4] |
Breast cancer | Upregulated | SNAIL/SLUG stabilization | EMT, metastasis [8] |
IDD | Upregulated | ASC ubiquitination (K63) | Pyroptosis, ECM degradation [10] |
The pleiotropic yet context-specific functions of PELI1 make it an attractive candidate for precision therapeutics. Several factors support its targeted inhibition:
The integration of PELI1 inhibitors like Peli1-IN-1 into precision oncology and immunology hinges on biomarker-driven patient stratification—e.g., PELI1 overexpression, NLRP3 activation status, or YB-1 levels—ensuring tailored therapeutic efficacy.
Table 3: Experimental Outcomes of Peli1 Inhibition in Disease Models
Disease Model | Intervention | Key Outcomes | Reference |
---|---|---|---|
SARS-CoV-2-infected K18-hACE2 mice | Smaducin-6 (PELI1 inhibitor) | ↓ Viral load (3.5-fold), ↓ IL-6/IL-1β (60%), attenuated lung damage | [1] [6] |
Ox-LDL-treated macrophages | PELI1 siRNA | ↑ YB-1 degradation, ↓ NLRP3 inflammasome, ↓ foam cell formation | [4] |
TNF-α-induced human NPCs | PELI1 silencing | ↓ ASC ubiquitination, ↓ pyroptosis, ↓ ECM degradation | [10] |
Breast cancer xenografts | PELI1 knockout | ↓ SNAIL stability, ↓ metastasis (70%) | [8] |
Compounds Mentioned: Peli1-IN-1, Smaducin-6.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1